Peramivir Peramivir Peramivir is a cyclopentane derivative with activity against influenza A and B viruses. Peramivir is a neuraminidase inhibitor which prevents normal processing of virus particles such that virus particles are not released from infected cells.
Peramivir is an inhibitor of the influenza neuraminidase enzyme and is used as therapy of acute symptomatic influenza A and B. Peramivir has not been associated with serum enzyme elevations during therapy or with clinically apparent liver injury.
Peramivir is a member of the class of guanidines that is used (as its trihydrate) for the treatment of acute uncomplicated influenza in patients 18 years and older who have been symptomatic for no more than two days. It has a role as an antiviral drug and an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor. It is a member of cyclopentanols, a member of acetamides, a member of guanidines and a 3-hydroxy monocarboxylic acid. It contains a peramivir hydrate.
Brand Name: Vulcanchem
CAS No.: 330600-85-6
VCID: VC0539024
InChI: InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1
SMILES: CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C
Molecular Formula: C15H28N4O4
Molecular Weight: 328.41 g/mol

Peramivir

CAS No.: 330600-85-6

Inhibitors

VCID: VC0539024

Molecular Formula: C15H28N4O4

Molecular Weight: 328.41 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Peramivir - 330600-85-6

CAS No. 330600-85-6
Product Name Peramivir
Molecular Formula C15H28N4O4
Molecular Weight 328.41 g/mol
IUPAC Name (1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1
Standard InChIKey XRQDFNLINLXZLB-CKIKVBCHSA-N
Isomeric SMILES CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C
SMILES CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C
Canonical SMILES CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C
Appearance Solid powder
Description Peramivir is a cyclopentane derivative with activity against influenza A and B viruses. Peramivir is a neuraminidase inhibitor which prevents normal processing of virus particles such that virus particles are not released from infected cells.
Peramivir is an inhibitor of the influenza neuraminidase enzyme and is used as therapy of acute symptomatic influenza A and B. Peramivir has not been associated with serum enzyme elevations during therapy or with clinically apparent liver injury.
Peramivir is a member of the class of guanidines that is used (as its trihydrate) for the treatment of acute uncomplicated influenza in patients 18 years and older who have been symptomatic for no more than two days. It has a role as an antiviral drug and an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor. It is a member of cyclopentanols, a member of acetamides, a member of guanidines and a 3-hydroxy monocarboxylic acid. It contains a peramivir hydrate.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO.
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3-(1'-acetylamino-2'-ethyl)butyl-4-((aminoimino)methyl)amino-2-hydroxycyclopentane-1-carboxylic acid
BCX 1812
BCX-1812
BCX1812
peramivir
Rapivab
RWJ 270201
RWJ-270201
RWJ270201
Reference 1: Peramivir (Rapivab): an IV neuraminidase inhibitor for treatment of influenza. Med Lett Drugs Ther. 2015 Feb 2;57(1461):17-9. PubMed PMID: 25629811.
2: Sato M, Ito M, Suzuki S, Sakuma H, Takeyama A, Oda S, Watanabe M, Hashimoto K, Miyazaki K, Kawasaki Y, Hosoya M. Influenza Viral Load and Peramivir Kinetics after Single Administration and Proposal of Regimens for Peramivir Administration against Resistant Variants. Antimicrob Agents Chemother. 2014 Dec 29. pii: AAC.04263-14. [Epub ahead of print] PubMed PMID: 25547357.
3: Komeda T, Ishii S, Itoh Y, Ariyasu Y, Sanekata M, Yoshikawa T, Shimada J. Post-marketing safety and effectiveness evaluation of the intravenous anti-influenza neuraminidase inhibitor peramivir (II): A pediatric drug use investigation. J Infect Chemother. 2014 Nov 26. pii: S1341-321X(14)00402-4. doi: 10.1016/j.jiac.2014.11.009. [Epub ahead of print] PubMed PMID: 25523716.
4: Hata A, Akashi-Ueda R, Takamatsu K, Matsumura T. Safety and efficacy of peramivir for influenza treatment. Drug Des Devel Ther. 2014 Oct 24;8:2017-38. doi: 10.2147/DDDT.S46654. eCollection 2014. PubMed PMID: 25368514; PubMed Central PMCID: PMC4216046.
5: Bentley ML, Hollistera AS, Hansenb AC, Smith JA, Cain JS. Peramivir pharmacokinetics in a patient receiving continuous veno-venous hemodiafiltration during the 2009 H1N1 influenza A pandemic. Int J Clin Pharmacol Ther. 2014 Dec;52(12):1105-11. doi: 10.5414/CP202161. PubMed PMID: 25345428.
6: Harada-Shirado K, Ikeda K, Furukawa M, Sukegawa M, Takahashi H, Shichishima-Nakamura A, Ohkawara H, Noji H, Kawabata K, Saito S, Ohto H, Ogawa K, Takeishi Y. Severe immune thrombocytopenia possibly elicited by the anti-influenza viral agent peramivir. Intern Med. 2014;53(20):2369-71. Epub 2014 Oct 15. PubMed PMID: 25318805.
7: Whitley R, Laughlin A, Carson S, Mitha E, Tellier G, Stich M, Elder J, Alexander WJ, Dobo S, Collis P, Sheridan WP. Single dose peramivir for the treatment of acute seasonal influenza: integrated analysis of efficacy and safety from two placebo-controlled trials. Antivir Ther. 2014 Oct 15. doi: 10.3851/IMP2874. [Epub ahead of print] PubMed PMID: 25318121.
8: Zhang D, Du A, Zhang L, Ma J, Meng L, Deng M, Xu J, Liu H. Pharmacokinetics of peramivir after single intravenous doses in healthy Chinese subjects. Xenobiotica. 2014 Sep 18:1-5. [Epub ahead of print] PubMed PMID: 25231091.
9: Komeda T, Ishii S, Itoh Y, Ariyasu Y, Sanekata M, Yoshikawa T, Shimada J. Post-marketing safety and effectiveness evaluation of the intravenous anti-influenza neuraminidase inhibitor peramivir (I): a drug use investigation. J Infect Chemother. 2014 Nov;20(11):689-95. doi: 10.1016/j.jiac.2014.07.006. Epub 2014 Aug 11. PubMed PMID: 25131292.
10: de Jong MD, Ison MG, Monto AS, Metev H, Clark C, O'Neil B, Elder J, McCullough A, Collis P, Sheridan WP. Evaluation of intravenous peramivir for treatment of influenza in hospitalized patients. Clin Infect Dis. 2014 Dec 15;59(12):e172-85. doi: 10.1093/cid/ciu632. Epub 2014 Aug 12. PubMed PMID: 25115871.
11: Kodama M, Yoshida R, Hasegawa T, Izawa M, Kitano M, Baba K, Noshi T, Seki T, Okazaki K, Tsuji M, Kanazu T, Kamimori H, Homma T, Kobayashi M, Sakoda Y, Kida H, Sato A, Yamano Y. The relationship between in vivo antiviral activity and pharmacokinetic parameters of peramivir in influenza virus infection model in mice. Antiviral Res. 2014 Sep;109:110-5. doi: 10.1016/j.antiviral.2014.06.016. Epub 2014 Jul 2. PubMed PMID: 24997412.
12: Park S, Kim JI, Lee I, Lee S, Hwang MW, Bae JY, Heo J, Kim D, Jang SI, Kim H, Cheong HJ, Song JW, Song KJ, Baek LJ, Park MS. Combination effects of peramivir and favipiravir against oseltamivir-resistant 2009 pandemic influenza A(H1N1) infection in mice. PLoS One. 2014 Jul 3;9(7):e101325. doi: 10.1371/journal.pone.0101325. eCollection 2014. PubMed PMID: 24992479; PubMed Central PMCID: PMC4081560.
13: Kitano M, Itoh Y, Ishigaki H, Nakayama M, Ishida H, Pham VL, Arikata M, Shichinohe S, Tsuchiya H, Kitagawa N, Kobayashi M, Yoshida R, Sato A, Le QM, Kawaoka Y, Ogasawara K. Efficacy of repeated intravenous administration of peramivir against highly pathogenic avian influenza A (H5N1) virus in cynomolgus macaques. Antimicrob Agents Chemother. 2014 Aug;58(8):4795-803. doi: 10.1128/AAC.02817-14. Epub 2014 Jun 9. PubMed PMID: 24913156; PubMed Central PMCID: PMC4135987.
14: Takemoto Y, Asai T, Ikezoe I, Yano T, Ichikawa M, Miyagawa S, Matsumoto J. Clinical effects of oseltamivir, zanamivir, laninamivir and peramivir on seasonal influenza infection in outpatients in Japan during the winter of 2012-2013. Chemotherapy. 2013;59(5):373-8. doi: 10.1159/000362436. Epub 2014 May 10. PubMed PMID: 24821568.
15: Leang SK, Kwok S, Sullivan SG, Maurer-Stroh S, Kelso A, Barr IG, Hurt AC. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses. Influenza Other Respir Viruses. 2014 Mar;8(2):135-9. PubMed PMID: 24734292; PubMed Central PMCID: PMC4186459.
16: Yoshino Y, Seo K, Koga I, Kitazawa T, Ota Y. Clinical efficacy of peramivir in adult patients with seasonal influenza during the winter of 2012 in Japan. Clin Respir J. 2014 Mar 10. doi: 10.1111/crj.12129. [Epub ahead of print] PubMed PMID: 24612842.
17: Tran-To Su C, Ouyang X, Zheng J, Kwoh CK. Structural analysis of the novel influenza A (H7N9) viral Neuraminidase interactions with current approved neuraminidase inhibitors Oseltamivir, Zanamivir, and Peramivir in the presence of mutation R289K. BMC Bioinformatics. 2013;14 Suppl 16:S7. doi: 10.1186/1471-2105-14-S16-S7. Epub 2013 Oct 22. PubMed PMID: 24564719; PubMed Central PMCID: PMC3853198.
18: Tanaka A, Nakamura S, Seki M, Iwanaga N, Kajihara T, Kitano M, Homma T, Kurihara S, Imamura Y, Miyazaki T, Izumikawa K, Kakeya H, Yanagihara K, Kohno S. The effect of intravenous peramivir, compared with oral oseltamivir, on the outcome of post-influenza pneumococcal pneumonia in mice. Antivir Ther. 2014 Feb 12. doi: 10.3851/IMP2744. [Epub ahead of print] PubMed PMID: 24517996.
19: Takashita E, Ejima M, Itoh R, Miura M, Ohnishi A, Nishimura H, Odagiri T, Tashiro M. A community cluster of influenza A(H1N1)pdm09 virus exhibiting cross-resistance to oseltamivir and peramivir in Japan, November to December 2013. Euro Surveill. 2014 Jan 9;19(1). pii: 20666. PubMed PMID: 24434172.
20: Li X, Li Y, Wang J, Wang L, Zhong W, Ruan J, Zhang Z. Quantification of peramivir in dog plasma by liquid chromatography/tandem mass spectrometry employing precolumn derivatization. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Jan 1;944:1-5. doi: 10.1016/j.jchromb.2013.10.027. Epub 2013 Nov 1. PubMed PMID: 24280376.
PubChem Compound 154234
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator